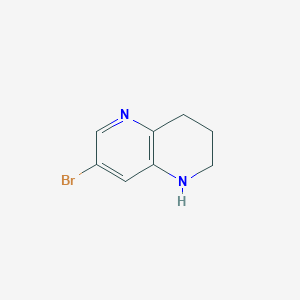

7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a tetrahydro-1,5-naphthyridine core. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Mécanisme D'action

Target of Action

Naphthyridines, a class of compounds to which 7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities

Mode of Action

It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

It is known that tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .

Result of Action

It is known that naphthyridines, a class of compounds to which this compound belongs, exhibit a variety of biological activities .

Action Environment

It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and bromination . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding naphthyridine derivative.

Reduction: Formation of reduced analogs.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium iodide or potassium fluoride are used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Naphthyridine: A parent compound with similar structural features but lacking the bromine atom.

1,6-Naphthyridine: Another isomer with different nitrogen atom positioning.

1,8-Naphthyridine: Known for its diverse biological activities and used in various applications.

Uniqueness

7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields .

Activité Biologique

7-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Antimicrobial Activity

Research indicates that 7-bromo derivatives of naphthyridine exhibit notable antibacterial properties. A study highlighted that the introduction of bromine at the C-6 position enhances the antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 7 mM against S. aureus and demonstrated effective inhibition against Mycobacterium smegmatis with MIC values between 5.4 and 7.1 mM .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 6 - 7 |

| Escherichia coli | Not specified |

| Mycobacterium smegmatis | 5.4 - 7.1 |

The compounds were also assessed for their ability to inhibit DNA gyrase, an essential enzyme for bacterial replication. The IC50 values ranged from 1.7 to 13.2 µg/mL, indicating a moderate to high inhibitory effect .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been explored through in vitro studies. Specifically, certain derivatives have shown inhibitory effects on topoisomerase I (Top1), which is critical for DNA replication and transcription in cancer cells. For instance, some synthesized compounds exhibited significant antiproliferative activity against human colon cancer cells (COLO 205), suggesting their potential as anticancer agents .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound Type | Target Cell Line | Activity |

|---|---|---|

| Phenyl-naphthyridine | COLO 205 | Inhibitory effect on Top1 |

| Indeno-naphthyridine | Various | Antiproliferative activity |

Other Biological Activities

In addition to antimicrobial and anticancer activities, naphthyridine derivatives have shown promise in other therapeutic areas:

- Antiparasitic Activity : Some fused naphthyridines demonstrated significant activity against Plasmodium falciparum and Plasmodium vivax, indicating potential use in treating malaria .

- Enzymatic Inhibition : Certain derivatives have been identified as inhibitors of enzymes involved in various biological pathways, which could lead to novel therapeutic applications .

Case Studies and Research Findings

A comprehensive review of naturally derived naphthyridines summarized various studies that reported biological activities linked to these compounds. The review indicated that structural modifications significantly impact the efficacy and specificity of these compounds against different biological targets .

For example:

- Study on Antibacterial Efficacy : A derivative was found to be effective against multidrug-resistant strains of S. aureus and exhibited good efficacy in animal models .

- Anticancer Screening : Several synthesized naphthyridine derivatives were screened for their ability to inhibit cancer cell proliferation with promising results against various cancer types .

Propriétés

IUPAC Name |

7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h4-5,10H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSHDZDEBVGYAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)Br)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.